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Compound of Interest

Compound Name: 2-Amino-3-fluorobenzaldehyde

Cat. No.: B155958 Get Quote

Introduction: This technical guide provides a detailed overview of the expected spectroscopic

and spectrometric data for 2-Amino-3-fluorobenzaldehyde. While experimental data for this

specific compound is not readily available in the cited literature, this document compiles

predicted data based on the analysis of structurally related compounds. The information herein

is intended for researchers, scientists, and professionals in drug development, offering a

valuable resource for the characterization of this and similar molecules.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Amino-3-fluorobenzaldehyde. These predictions

are derived from the known spectral properties of analogous compounds, including 2-

aminobenzaldehyde, 3-fluorobenzaldehyde, and other substituted aromatic aldehydes.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-3-fluorobenzaldehyde
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

-CHO 9.8 - 10.0 s -

H-6 7.2 - 7.4 dd ~8, ~2

H-4 7.0 - 7.2 m -

H-5 6.7 - 6.9 m -

-NH₂ 4.5 - 6.0 br s -

Solvent: CDCl₃,

Reference: TMS (0.00

ppm)

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-3-fluorobenzaldehyde

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 190 - 195

C-F 150 - 155 (d, ¹JCF ≈ 240-250 Hz)

C-NH₂ 145 - 150

C-CHO 120 - 125

C-6 125 - 130

C-4 118 - 122 (d, JCF ≈ 5-10 Hz)

C-5 115 - 120

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 3: Predicted IR Spectral Data for 2-Amino-3-fluorobenzaldehyde
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (Amino) 3300 - 3500 Medium (two bands)

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aldehyde) 2720 - 2820 Medium

C=O Stretch (Aldehyde) 1680 - 1700 Strong

C=C Stretch (Aromatic) 1580 - 1620 Medium-Strong

N-H Bend (Amino) 1550 - 1650 Medium

C-F Stretch 1200 - 1300 Strong

C-N Stretch 1250 - 1350 Medium

Table 4: Predicted Mass Spectrometry (MS) Data for 2-Amino-3-fluorobenzaldehyde

m/z Relative Intensity (%) Assignment

139 100 [M]⁺ (Molecular Ion)

138 95 [M-H]⁺

110 60 [M-CHO]⁺

83 40 [M-CHO-HCN]⁺

Experimental Protocols
The following sections detail standard experimental methodologies for obtaining the

spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.8 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard
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(0.03% v/v).[1] The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.

Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Typical

parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a

relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-

noise ratio.

Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR

accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

solid sample is then brought into contact with the crystal using a pressure clamp to ensure

good contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added at

a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Processing: The resulting spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
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Sample Introduction: A small amount of the sample (typically < 1 mg) is introduced into the

mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable,

through a gas chromatograph (GC).[2]

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically

at 70 eV) in the ion source.[2][3] This causes the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded. The resulting

mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: NMR Signal Generation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
Amino-3-fluorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b155958#spectroscopic-data-nmr-ir-ms-
of-2-amino-3-fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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